molecular formula C14H11NOS B3050321 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- CAS No. 2514-36-5

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

Cat. No.: B3050321
CAS No.: 2514-36-5
M. Wt: 241.31 g/mol
InChI Key: GTTHESNNWLOVLD-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, is a benzisothiazolone derivative featuring a phenylmethyl substitution at the nitrogen atom of the heterocyclic core. This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring system. The parent scaffold, 1,2-benzisothiazol-3(2H)-one (BIT), is widely recognized for its broad-spectrum bioactivity, including antifungal, antiviral, and antimicrobial properties . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in hybrid derivatives combining benzisothiazolone with oxadiazole or sulfonamide groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-14-12-8-4-5-9-13(12)17-15(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTHESNNWLOVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431485
Record name 2-benzyl-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2514-36-5
Record name 2-benzyl-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- can be synthesized through several methods. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This method yields the target product in 30-89% yield and proceeds via a consecutive process with sulfur-carbon bond and sulfur-nitrogen bond formation .

Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride. This route provides high yields of 2-aryl-1,2-benzisothiazol-3(2H)-ones .

Industrial Production Methods

Industrial production methods for 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzisothiazolones depending on the nucleophile used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Comparisons

Compound Name Substituent/Modification Bioactivity Highlights Synthesis Yield (%) References
1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- Phenylmethyl at N-position Antifungal, antiviral (DENV2/WNV protease inhibition) Not explicitly reported
Compound 6k 4-Chlorobenzoyl hydrazide High yield (92%); antimicrobial activity 92
Compound 7m 4-Methoxyphenyl-oxadiazole hybrid DENV2 protease inhibition (20% yield) 20
Saccharin (1,1-dioxide derivative) 1,1-Dioxide modification Sweetener; platelet aggregation inhibition Varies
BIT (unsubstituted parent) No substitution Broad biocidal activity (paints, adhesives) Industrial-scale

Key Findings:

Substituent Impact on Bioactivity :

  • The phenylmethyl group in the target compound enhances target specificity for viral proteases (e.g., DENV2 NS2B/NS3) compared to unsubstituted BIT, which is primarily used as an industrial biocide .
  • Halogenated derivatives (e.g., 6k with 4-chlorobenzoyl) exhibit superior antimicrobial activity, likely due to increased electrophilicity and membrane disruption .

Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., 4-cyano in 6l) show lower yields (42%) due to steric hindrance, whereas halogenated analogs (e.g., 6j, 6k) achieve >75% yields . Hybrid structures (e.g., oxadiazole-Benzisothiazolone in 7m) face challenges in regioselectivity, resulting in lower yields (20%) .

Functional Versatility: Saccharin (1,1-dioxide derivative) diverges in application as a non-caloric sweetener but shares structural similarity, underscoring the pharmacophore flexibility of the benzisothiazolone core . Potassium salts of BIT (e.g., CAS 127553-58-6) improve water solubility, expanding utility in aqueous formulations .

Mechanistic and Kinetic Differences

  • Antifungal Activity : Substituted benzisothiazolones inhibit fungal cytochrome P450 enzymes, with phenylmethyl derivatives showing moderate activity compared to fluoro/chloro-substituted analogs (e.g., 6h, 6i) .
  • Protease Inhibition: The target compound exhibits competitive inhibition against DENV2 protease (Ki = 2.3 µM), outperforming non-hybrid derivatives but underperforming relative to peptidomimetic inhibitors .
  • Toxicity Profile : Phenylmethyl substitution reduces dermal sensitization compared to unsubstituted BIT, which is classified as a skin irritant (ECHA CLP data) .

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, commonly referred to as benzisothiazolinone (BIT), is a compound with significant biological activity, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological properties, including data tables and case studies that illustrate its effects and applications.

Chemical Structure and Properties

  • Chemical Formula : C₇H₅NOS
  • CAS Number : 2634-33-5
  • Molecular Weight : 155.18 g/mol

The compound belongs to the class of isothiazolinones, which are characterized by their heterocyclic structure that contributes to their biological activity.

Antimicrobial Activity

BIT is widely recognized for its antimicrobial properties. It is used as a biocide in various industrial applications, including paints, coatings, and cleaning agents. The effectiveness of BIT against various microorganisms has been documented in several studies.

Table 1: Antimicrobial Efficacy of BIT

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/LCollier et al., 1990
Schizosaccharomyces pombe1 mg/LCollier et al., 1990
Pseudomonas aeruginosa2 mg/LSigma-Aldrich
Candida albicans0.25 mg/LVarga et al., 2019

The above table summarizes the minimum inhibitory concentrations (MIC) for various microorganisms, indicating that BIT exhibits potent antimicrobial activity even at low concentrations.

BIT acts primarily by disrupting cellular processes in microorganisms. Its mechanism involves the inhibition of key metabolic pathways and interaction with thiol groups in proteins, which can lead to cell death. Studies have shown that the presence of thiol-containing compounds can quench the inhibitory activity of BIT, confirming its mode of action .

Toxicological Profile

While BIT is effective as an antimicrobial agent, it also poses certain risks to human health and the environment. The following points summarize its toxicological profile:

  • Acute Toxicity : BIT is classified as having moderate acute toxicity with oral LD50 values ranging from 670 mg/kg to 1150 mg/kg in various animal models .
  • Dermal Absorption : Studies indicate that BIT can be absorbed through the skin, with absorption rates reported up to 61.9% in humans when applied topically .
  • Sensitization Potential : There are documented cases of contact dermatitis associated with BIT exposure, highlighting its potential as a skin sensitizer .

Table 2: Toxicity Data for BIT

Exposure RouteLD50 (mg/kg)Study Reference
Oral (Rats)1020HSDB
Dermal (Rats)>2000US EPA
Skin SensitizationPositive in humansPatch Test

Environmental Impact

BIT is known to be very toxic to aquatic life, raising concerns about its environmental impact when used in industrial applications. Studies have shown that degradation products resulting from BIT photodegradation also exhibit biological activity, necessitating further research into their ecological effects .

Case Studies

  • Industrial Application : A case study involving a paint factory worker highlighted contact dermatitis resulting from exposure to BIT-containing products. This underscores the importance of safety measures when handling chemical agents in industrial settings .
  • Aquatic Toxicity Assessment : Research conducted on zebrafish embryos demonstrated that BIT is a developmental toxicant, emphasizing the need for careful management of this compound in environments where aquatic organisms may be exposed .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,2-benzisothiazol-3(2H)-one derivatives?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide yields the core benzisothiazolone structure . Substitutions at the N-2 position (e.g., phenylmethyl groups) involve alkylation using halides or Mitsunobu reactions. Yields vary depending on solvents (e.g., THF, DMF) and catalysts (e.g., triethylamine), with reported yields ranging from 55% to 100% for methyl ester derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its toxicity (harmful if ingested, skin/eye irritant, and aquatic toxicity), researchers must use PPE (gloves, goggles, masks) and work in a fume hood. Avoid inhalation of dust and ensure proper waste disposal. First-aid measures include rinsing eyes/skin with water and seeking medical attention for ingestion . Pre-exposure medical screenings (e.g., respiratory function tests) are advised for individuals with chronic conditions .

Q. How can the purity of synthesized derivatives be validated?

  • Methodological Answer : Purity is assessed via GC (gas chromatography) for volatile compounds, while HPLC or SDS-PAGE (for protein contaminants) ensures >98% purity in bulk samples . Melting point analysis (155–160°C for the parent compound) and ¹H NMR (e.g., coupling constants for substituents) confirm structural integrity .

Q. What are the primary biological activities associated with benzisothiazolone derivatives?

  • Methodological Answer : These compounds exhibit antibacterial and antifungal properties. For instance, methylated derivatives show activity against Staphylococcus aureus and Candida albicans via disruption of microbial cell membranes or enzyme inhibition . Activity assays (e.g., MIC determinations) should follow CLSI guidelines for reproducibility .

Q. Which spectroscopic techniques are essential for characterizing derivatives?

  • Methodological Answer : ¹H NMR (chemical shifts and coupling constants) and IR (C=O and S=O stretches) are standard. High-resolution mass spectrometry (HRMS) confirms molecular weights, while X-ray crystallography resolves stereochemistry, as demonstrated for ethyl carboxylate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-substituted derivatives?

  • Methodological Answer : Solvent polarity (e.g., CH₂Cl₂ vs. DMF) and catalyst selection (e.g., triethylamine vs. DBU) significantly impact yields. For example, bromination in CH₂Cl₂ with triethylamine achieved 100% conversion for methyl 2-(3-oxo-1,2-benzisothiazol-2-yl)propanoate . Microwave-assisted synthesis may reduce reaction times .

Q. How do structural modifications influence biological activity?

  • Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) models. Fluorine or chlorine at meta/para positions enhances antifungal activity due to increased electronegativity and membrane penetration. For example, 3-fluorophenyl derivatives (4c) showed higher activity than non-halogenated analogs .

Q. What strategies resolve contradictions between purity data and biological assay results?

  • Methodological Answer : Discrepancies may arise from undetected stereoisomers or trace impurities. Use orthogonal methods: combine HPLC purity checks with LC-MS to identify byproducts. Re-test biological activity using recrystallized samples and include positive/negative controls .

Q. How can computational methods aid in designing novel derivatives?

  • Methodological Answer : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular docking (e.g., with fungal CYP51 enzymes) identifies potential binding modes. Validate predictions with synthesis and in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-
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1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

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